molecular formula C22H23NO4S2 B2992189 Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946268-78-6

Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2992189
CAS No.: 946268-78-6
M. Wt: 429.55
InChI Key: KFMSCNYAUBPZOJ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based compound featuring a sulfamoyl group substituted with a 2,4-dimethylphenyl moiety and a 4-methylphenyl group at the 4-position of the thiophene ring. The compound’s molecular architecture combines electron-donating methyl groups (on the phenyl rings) with the electron-withdrawing sulfamoyl group, creating a balance of electronic effects that may influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S2/c1-5-27-22(24)20-21(18(13-28-20)17-9-6-14(2)7-10-17)29(25,26)23-19-11-8-15(3)12-16(19)4/h6-13,23H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMSCNYAUBPZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a thiophene ring, a sulfamoyl group, and an ethyl carboxylate moiety, which contribute to its diverse biological effects.

The molecular formula of this compound is C22H23N2O4SC_{22}H_{23}N_{2}O_{4}S with a molecular weight of approximately 445.55 g/mol. Key chemical properties include:

PropertyValue
Molecular Weight445.55 g/mol
Density1.312 g/cm³
LogP6.286
Melting PointN/A
Boiling PointN/A

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or modulate receptor activity, leading to various therapeutic effects such as:

  • Anti-inflammatory effects
  • Anticancer properties

The exact mechanisms depend on the biological context and specific targets involved in the studies.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that sulfamoyl derivatives can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are crucial in inflammatory pathways.

Anticancer Activity

Several studies have explored the anticancer potential of thiophene derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Case Studies

  • In vitro Studies on Cancer Cell Lines : Research conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis at specific concentrations. The study utilized MTT assays to quantify cell proliferation and flow cytometry for apoptosis analysis.
  • Anti-inflammatory Activity : A study focused on the compound's ability to inhibit TNF-alpha production in macrophages, showcasing its potential as an anti-inflammatory agent. The results indicated a dose-dependent reduction in inflammation markers.

Comparison with Similar Compounds

Ethyl 3-[(4-Methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate ()

  • Structural Difference : The sulfamoyl group is substituted with a 4-methoxyphenyl instead of 2,4-dimethylphenyl.
  • Impact: Electronic Effects: The methoxy group (−OCH₃) is electron-donating via resonance, increasing electron density on the sulfamoyl group compared to the dimethylphenyl analog. This may enhance hydrogen-bonding capacity or alter binding affinity in biological targets.
  • Molecular Weight : 431.52 g/mol (vs. 429.53 g/mol for the target compound, assuming similar core structure).

Ethyl 3-{[4-(Methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate ()

  • Core Structure : Benzothiophene (vs. thiophene in the target compound).
  • Substituents : A 4-(methoxycarbonyl)phenyl sulfamoyl group.
  • Steric Effects: The methoxycarbonyl group introduces bulkiness, which may reduce membrane permeability compared to the target compound .

Analogues with Varied Thiophene Substituents

Ethyl 2-Amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate ()

  • Structural Difference: Amino group at the 2-position and cyclohexylphenyl at the 4-position.
  • Impact: Reactivity: The amino group (−NH₂) increases nucleophilicity at the 2-position, making this compound more reactive in substitution reactions. Lipophilicity: The cyclohexylphenyl group enhances hydrophobicity, likely reducing solubility in polar solvents compared to the target compound’s 4-methylphenyl group .
  • Safety Profile : Classified as a skin/eye irritant, suggesting similar handling precautions may apply to the target compound .

Ethyl 4-(4-Chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate ()

  • Structural Difference: Chlorophenyl and cyanoacetyl-amino substituents.
  • Crystallinity: Chlorine’s polarizability may influence crystal packing, as seen in related compounds (e.g., hydrogen-bonding patterns in ) .

Ethyl 3-Bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate ()

  • Structural Features: Bromo and cyano substituents at the 3- and 4-positions, respectively, with a sulfanyl-ester side chain.
  • Impact: Reactivity: Bromo and cyano groups make this compound a key intermediate for further functionalization (e.g., Suzuki couplings or nucleophilic substitutions). Crystal Structure: Planar thiophene ring with intramolecular hydrogen bonding (2.554 Å), suggesting stable solid-state packing .

Physicochemical Comparisons

Compound Molecular Weight (g/mol) Key Substituents Solubility Predictions
Target Compound ~429.53 2,4-Dimethylphenyl sulfamoyl, 4-methylphenyl Moderate solubility in organic solvents
Ethyl 3-[(4-Methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate 431.52 4-Methoxyphenyl sulfamoyl Higher aqueous solubility
Ethyl 2-Amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate 329.46 Amino, cyclohexylphenyl Low aqueous solubility

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